(-)-Conduritol B

Description

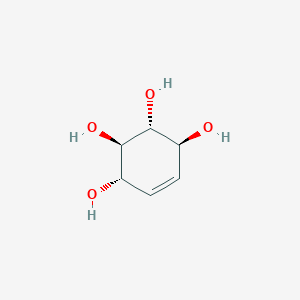

Structure

3D Structure

Properties

CAS No. |

25348-64-5 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |

InChI Key |

LRUBQXAKGXQBHA-UNTFVMJOSA-N |

SMILES |

C1=CC(C(C(C1O)O)O)O |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O |

Other CAS No. |

138258-55-6 |

Synonyms |

5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |

Origin of Product |

United States |

Synthetic Methodologies for Conduritol B and Its Derivatives

Total and Formal Synthesis Approaches for (-)-Conduritol B

Total and formal syntheses of this compound have been accomplished through several innovative methods, including the functionalization of dienes, ring-closing metathesis, and the use of chiral pool precursors. These approaches offer different advantages in terms of efficiency, stereocontrol, and access to structural analogs.

The functionalization of dienes represents a powerful strategy for the construction of the cyclohexene (B86901) core of conduritols. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach, allowing for the formation of the six-membered ring with a high degree of stereocontrol. nih.govyoutube.com The stereochemistry of the resulting cycloadduct is dictated by the geometry of the diene and dienophile, making it a highly predictable and versatile method. youtube.com For instance, the reaction of a substituted 1,3-diene with a suitable dienophile can establish the relative stereochemistry of multiple stereocenters in a single step.

Palladium-catalyzed reactions have also emerged as a significant tool for the functionalization of 1,3-dienes. nih.gov These methods can involve the direct addition of various functionalities across the diene system. For example, palladium-catalyzed 1,4-difunctionalization allows for the introduction of two new groups at the termini of the diene, providing a direct route to highly functionalized cyclohexene derivatives. Furthermore, chemoenzymatic strategies have been successfully employed, starting from precursors like bromobenzene (B47551). researchgate.net Microbial oxidation of bromobenzene can produce a chiral cis-1,2-cyclohexadienediol, which serves as a versatile starting material for the synthesis of this compound and its analogs. researchgate.net

A variety of diene functionalization strategies have been explored, each with its unique set of reagents and reaction conditions. Below is a table summarizing some of these approaches.

| Diene Functionalization Strategy | Key Reagents/Catalysts | Key Features |

| Diels-Alder Cycloaddition | Substituted 1,3-dienes, Dienophiles | High stereocontrol, formation of multiple stereocenters in one step. nih.govyoutube.comyoutube.com |

| Palladium-Catalyzed Difunctionalization | 1,3-Dienes, Palladium catalysts (e.g., Pd(OAc)2), Nucleophiles | Regio- and stereoselective introduction of two new functional groups. nih.gov |

| Chemoenzymatic Oxidation | Bromobenzene, Toluene (B28343) dioxygenase | Production of chiral cyclohexadienediols as versatile intermediates. researchgate.net |

Ring-closing metathesis (RCM) has become a powerful and widely used method for the construction of cyclic compounds, including the cyclohexene ring of conduritols. This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs or Hoyveda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene.

The application of RCM in the synthesis of this compound often starts with an acyclic precursor containing two terminal double bonds. The stereocenters in this acyclic diene can be established using various asymmetric synthesis techniques. Once the chiral acyclic precursor is obtained, the RCM reaction is employed to form the six-membered ring, effectively "closing" the ring to generate the conduritol skeleton. The success of this strategy relies on the efficient and stereoretentive formation of the cyclic product.

Key aspects of using RCM in the synthesis of this compound are highlighted in the following table:

| Feature | Description |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs I, II, and Hoyveda-Grubbs catalysts) are commonly used. |

| Precursors | Acyclic dienes with pre-installed stereocenters are required. |

| Key Transformation | Intramolecular metathesis of a diene to form a cyclohexene ring. |

| Advantages | High functional group tolerance and generally mild reaction conditions. |

The "chiral pool" approach leverages naturally abundant and enantiomerically pure starting materials to synthesize complex chiral molecules like this compound. This strategy avoids the need for de novo asymmetric synthesis or chiral resolution, often leading to more efficient and practical synthetic routes.

L-Quebrachitol , a naturally occurring methyl ether of (-)-inositol, is a prominent chiral pool precursor for the synthesis of this compound. Its rigid cyclic structure and multiple stereocenters make it an ideal starting material. Synthetic routes from L-quebrachitol typically involve a series of functional group manipulations, including protection, deprotection, and elimination reactions, to transform its inositol (B14025) core into the conduritol framework.

Myo-Inositol , another readily available cyclitol, can also serve as a starting point. Although myo-inositol is achiral, its derivatives can be resolved or subjected to enantioselective enzymatic reactions to access chiral intermediates. From these chiral inositol derivatives, a sequence of stereocontrolled reactions can lead to the synthesis of this compound.

The use of these chiral pool precursors is summarized below:

| Chiral Pool Precursor | Key Synthetic Transformations |

| L-Quebrachitol | Protection of hydroxyl groups, regioselective elimination to form the double bond. |

| Myo-Inositol | Enzymatic resolution or asymmetric modification, followed by functional group interconversions. |

Enantioselective Synthesis and Stereochemical Control

Achieving high levels of enantioselectivity and stereochemical control is paramount in the synthesis of this compound, as its biological activity is highly dependent on its absolute configuration. To this end, both enzymatic and asymmetric synthetic strategies have been developed.

Enzymatic resolution provides an effective method for separating enantiomers of conduritols or their synthetic precursors. This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For example, a racemic mixture of a conduritol derivative, such as a diacetate, can be treated with a lipase. The enzyme will selectively hydrolyze one of the enantiomers, leading to a mixture of a mono-hydroxylated compound and the unreacted diacetate of the opposite configuration. These two compounds can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the resolution.

Asymmetric synthesis aims to directly produce an enantiomerically pure or enriched product without the need for resolving a racemic mixture. Several asymmetric strategies have been applied to the synthesis of this compound.

One common approach involves the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

Asymmetric catalysis is another powerful tool. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of this compound, this could involve asymmetric dihydroxylation, epoxidation, or hydrogenation reactions to set the key stereocenters on the cyclohexene ring. For instance, the Sharpless asymmetric dihydroxylation can be used to introduce two adjacent hydroxyl groups with a high degree of stereocontrol.

A summary of these asymmetric approaches is provided in the table below:

| Asymmetric Strategy | Description | Example Application |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Use of a chiral ester or amide to control the facial selectivity of a cycloaddition. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Sharpless asymmetric dihydroxylation of a cyclohexadiene derivative. |

| Substrate Control | The inherent chirality of the starting material dictates the stereochemistry of subsequent transformations. | Synthesis starting from a chiral pool precursor like L-quebrachitol. |

Stereochemical Induction and Control in Carbon-Oxygen and Carbon-Carbon Bond Formations

The precise spatial arrangement of atoms, or stereochemistry, is paramount in the synthesis of complex molecules like this compound and its derivatives. Control over the formation of new carbon-oxygen (C-O) and carbon-carbon (C-C) bonds is essential to achieve the desired isomeric form. Various strategies have been developed to induce and control stereochemistry during these critical bond-forming steps.

One powerful approach involves asymmetric induction , where a chiral element within the starting material or a catalyst directs the formation of a new stereocenter. researchgate.netmdpi.com In the context of conduritol synthesis, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have been employed to create enantiomerically pure conduritol derivatives from racemic starting materials. nih.gov For instance, racemic conduritol B derivatives, accessible from benzoquinone, can undergo a dynamic kinetic resolution using a palladium catalyst to yield the desired chiral molecule with excellent levels of enantio- and diastereoselectivity. nih.gov

Chemoenzymatic methods also offer a high degree of stereochemical control. nih.govnih.gov The enzymatic cis-dihydroxylation of substituted arenes, using mutant bacteria like E. coli JM109 (pDTG601), can generate homochiral cyclohexadiene-cis-1,2-diols with excellent enantiomeric excess (>99% ee). nih.gov This microbial oxidation establishes two of the required stereocenters early in the synthetic sequence. nih.gov The stereochemistry of these diols then governs the subsequent transformations, such as the enantioselective ring opening of a vinylepoxide derivative, to establish the absolute configuration of the final conduritol analog. nih.govnih.gov

For C-C bond formation, enzymatic Michael-type additions have been investigated. nih.govresearchgate.net The enzyme 4-oxalocrotonate tautomerase (4-OT) can catalyze the addition of acetaldehyde (B116499) to β-nitrostyrene derivatives. nih.gov The stereochemical outcome of these additions can be controlled through "substrate engineering," where substituents on the aromatic ring of the Michael acceptor influence the stereoselectivity, leading to highly enantioenriched products. nih.govresearchgate.net

In nucleophilic additions to cyclic carbonyl systems, such as cyclohexanone (B45756) derivatives, several models predict the stereochemical outcome. While early rules focused on the thermodynamic stability of the resulting alcohol, later models like the Felkin-Anh and Cieplak models provide more accurate predictions based on steric and stereoelectronic effects. youtube.com The Cieplak model, for example, considers the stereo-electronic effect of axial hydrogens at the C2 and C6 positions, which donate into the antibonding orbital of the forming bond, guiding the nucleophile's trajectory. youtube.com The control of stereochemistry in the formation of silicon-carbon bonds has also been achieved with high selectivity through intramolecular hydrosilylation, where the silicon moiety directs the stereochemical outcome. nih.gov

Synthesis of Key Derivatives and Analogs

The core structure of conduritol B serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogs, many of which are designed as specific enzyme inhibitors or molecular probes.

Conduritol B epoxide (CBE), an irreversible inhibitor of the lysosomal enzyme acid β-glucosidase (GCase), is a crucial tool for studying Gaucher disease. nih.govcaymanchem.comsigmaaldrich.com Its synthesis is therefore of significant interest. CBE is a mixture of 1-L-1,2-anhydro-myo-inositol and 1-D-1,2-anhydro-myo-inositol. sigmaaldrich.com Improved synthetic routes for CBE have been developed to enhance efficiency and yield. ebi.ac.uk The structure of CBE, featuring an epoxide ring on the cyclohexene framework, allows it to covalently bind to the catalytic nucleophile (Glu340) of GCase, leading to irreversible inactivation. nih.gov This mechanism-based inhibition makes CBE highly valuable for creating cellular and animal models of Gaucher disease. nih.govmedchemexpress.commpbio.com

| Compound | Starting Material | Key Reaction | Significance |

| Conduritol B Epoxide (CBE) | Conduritol B | Epoxidation | Irreversible inhibitor of GCase, used in Gaucher disease models. nih.govcaymanchem.com |

The introduction of amino groups into the conduritol framework yields aminoconduritols and diaminoconduritols, classes of compounds with significant biological potential, including as glycosidase inhibitors. researchgate.netnih.gov A systematic approach to their synthesis often starts from a protected Conduritol B epoxide. nih.gov The regio- and stereocontrolled azidolysis of tetra-O-benzylconduritol B epoxide is a key step, yielding trans azido (B1232118) alcohol adducts. nih.govresearchgate.net Subsequent functional group manipulations, such as reduction of the azide (B81097) to an amine, can be performed with strict stereochemical control. nih.gov

To access cis adducts or 1,2-diaminoinositols, the epoxide can be converted to an aziridine (B145994) analog. nih.gov The reactivity of these aziridines allows for the stereocontrolled synthesis of trans-1,2-diaminocyclitols. researchgate.net These synthetic protocols provide efficient access to various configurations of the 1,2-diamino and 1,2-amino alcohol moieties. nih.gov The synthesis of β-amino alcohols has also been achieved through lipase-catalyzed ring-opening of epoxides with amines. researchgate.net General methods for amino acid synthesis, such as the Strecker synthesis and amidomalonate synthesis, provide foundational strategies for creating amino-functionalized molecules. libretexts.org

| Derivative Type | Precursor | Key Reagents/Reactions | Stereochemical Outcome |

| Aminoinositols | Tetra-O-benzylconduritol B epoxide | NaN3 (Azidolysis), Reduction | trans amino alcohols nih.gov |

| 1,2-Diaminoinositols | Aziridine analog of CBE | Azidolysis, Reduction | trans diamino adducts nih.govresearchgate.net |

| Diaminodibenzocyclooctane (DADBCO) | Dinitro dibenzocyclooctane (DNDBCO) | H2, Pd/C | Reduction of nitro groups to amines nih.gov |

The incorporation of halogen atoms into the conduritol structure can significantly modulate its biological activity. For example, brominated conduritol derivatives have been synthesized and shown to be potent glycosidase inhibitors. nih.gov The synthesis of a bromo-conduritol-B skeleton can be achieved by starting with bromo-1,4-benzoquinone. nih.gov This is followed by bromination and reduction of the carbonyl groups, and subsequent substitution with silver acetate (B1210297) (AgOAc) to yield bromo-conduritol-B tetraacetate in high yield. nih.gov

A different strategy is required for the bromo-conduritol-C skeleton, which starts from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole. nih.gov Key steps include photooxygenation to form a bicyclic endoperoxide, addition of bromine across the double bond, and subsequent opening of the peroxide linkage. nih.gov Fluorinated analogs have also been synthesized. researchgate.net The opening of an epoxide precursor with tetrabutylphosphonium (B1682233) fluoride (B91410) dihydrofluoride (TBPF-DF) yielded a fluoroconduritol analog in 71% yield. researchgate.net

| Analog | Starting Material | Key Reagents | Yield |

| Bromo-conduritol-B tetraacetate | Bromo-1,4-benzoquinone | Br2, NaBH4, AgOAc | High nih.gov |

| Bromo-conduritol-C | 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | O2/light, Br2, HBr | Good nih.gov |

| Fluoro-conduritol analog | Epoxide precursor from naphthalene (B1677914) | Tetrabutylphosphonium fluoride dihydrofluoride | 71% researchgate.net |

| Azido-conduritol analog | Epoxide precursor from naphthalene | NaN3 | 89% researchgate.net |

Beyond simple monomeric derivatives, more complex structures such as dimeric conduritols have been synthesized. researchgate.net These molecules can exhibit unique biological properties due to their increased size and potential for multivalent interactions. A number of dimeric conduritol and conduramine analogs have been prepared from naphthalene using a combination of enzymatic and chemical methods, which allows for high stereo- and regiocontrol. researchgate.net The synthesis of dimeric peptides often involves optimizing conditions like solvent and concentration to favor intermolecular over intramolecular reactions. mdpi.com

Other modifications include the synthesis of novel mono- and bis-indole conduritol derivatives, which have demonstrated potent inhibitory activity against β-glucosidases. nih.gov Bishomo-inositol derivatives, which contain an expanded ring system, have been synthesized from 1,3,3a,7a-tetrahydro-2-benzofuran through a series of functionalizations including photooxygenation, epoxidation, and cis-hydroxylation. acs.org

| Structure Type | Synthetic Approach | Key Features |

| Dimeric Conduritols | Combination of enzymatic and chemical methods from naphthalene | High stereo- and regiocontrol researchgate.net |

| Indole (B1671886) Conduritol Derivatives | Chemical synthesis | Potent α/β-glucosidase inhibitory effects nih.gov |

| Bishomo-inositols | Functionalization of 1,3,3a,7a-tetrahydro-2-benzofuran | Expanded ring system, synthesized as potential glycosidase inhibitors acs.org |

Natural Occurrence and Derivation from Natural Products

Occurrence of Conduritol Isomers in Biological Systems

While the conduritol family consists of several stereoisomers, not all are found in nature. Research has shown that Conduritol A and Conduritol F are naturally occurring. For instance, Conduritol F has been identified in various plants of the Asclepiadaceae family. nih.govresearchgate.net In a study examining several Asclepiadaceous plants, Conduritol F was detected in Cynanchum liukiuense, Tylophora tanakae, Asclepias curassavica, and Marsdenia tomentosa. nih.govresearchgate.net

In contrast, (-)-Conduritol B is not widely reported as a naturally occurring compound. Its significance primarily lies in its role as a synthetic target and a precursor for pharmacologically relevant molecules, such as its epoxide derivative, which is a known inhibitor of glycosidases. nih.gov The focus on this compound is therefore largely driven by its synthetic utility rather than its natural abundance.

| Plant Species | Conduritol Isomer Detected | Reference |

| Cynanchum liukiuense | Conduritol F, Conduritol F glucosides | nih.govresearchgate.net |

| Tylophora tanakae | Conduritol F, Conduritol F 2-O-glucoside | nih.govresearchgate.net |

| Asclepias curassavica | Conduritol F, Conduritol F 3-O-glucoside | nih.govresearchgate.net |

| Marsdenia tomentosa | Conduritol F, Conduritol F 2-O-glucoside | nih.govresearchgate.net |

| Asclepias fruticosa | Conduritol F | nih.govresearchgate.net |

Chemoenzymatic Pathways for Derivation from Biologically Sourced Intermediates

The synthesis of enantiomerically pure this compound is a key objective for its use in various applications. Chemoenzymatic strategies, which combine the high selectivity of enzymatic reactions with the efficiency of chemical synthesis, have proven to be powerful approaches.

A prominent chemoenzymatic route to conduritols utilizes microbial dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), to create chiral synthons from simple aromatic compounds. acs.orgrsc.org These enzymes catalyze the cis-dihydroxylation of the aromatic ring, producing enantiopure cis-dihydrodiols, which are versatile intermediates.

For the synthesis of this compound, a common starting material is bromobenzene (B47551). The process can be outlined as follows:

Enzymatic Dihydroxylation: A mutant strain of Pseudomonas putida expressing toluene dioxygenase (TDO) is used to catalyze the cis-dihydroxylation of bromobenzene. This enzymatic step establishes the initial stereochemistry, yielding an enantiopure brominated cis-dihydrodiol. rsc.org

Chemical Transformations: The resulting chiral dihydrodiol undergoes a series of chemical modifications. A typical sequence involves protection of the diol group, often as an acetonide. Subsequent chemical steps, such as epoxidation of the double bond followed by regioselective opening, lead to the desired stereochemistry of the hydroxyl groups characteristic of this compound. While the direct synthesis of this compound via this exact pathway is a logical extension of established methods, detailed reports often focus on related isomers like bromo-conduritol-B. nih.gov The synthesis of bromo-conduritol-B has been achieved from bromo-1,4-benzoquinone through a series of chemical reactions including bromination, reduction with sodium borohydride (B1222165) (NaBH₄), and substitution with silver acetate (B1210297) (AgOAc) to yield the tetraacetate precursor. nih.gov

| Step | Description | Key Reagents/Enzymes | Starting Material | Intermediate/Product | Reference |

| 1 | Enzymatic cis-dihydroxylation | Toluene Dioxygenase (TDO) from Pseudomonas putida | Bromobenzene | Enantiopure brominated cis-dihydrodiol | rsc.org |

| 2 | Chemical Synthesis of Bromo-conduritol-B skeleton | Br₂, NaBH₄, AgOAc | Bromo-1,4-benzoquinone | Bromo-conduritol-B tetraacetate | nih.gov |

General Glycosidase Inhibitory Profiles of Conduritol B and its Derivatives

This compound and its epoxide derivative, Conduritol B epoxide (CBE), exhibit a broad spectrum of inhibitory activity against various glycosidases. Their structural resemblance to glucose allows them to fit into the active sites of these enzymes. scbt.com The inhibitory action of these compounds provides valuable insights into carbohydrate metabolism and enzyme regulation. scbt.com

Conduritol B epoxide, in particular, is a potent, irreversible inhibitor of several retaining β-glucosidases. oup.com Its pseudosymmetric structure enables it to mimic both β-glucosides and α-glucosides, explaining its ability to inhibit both retaining β-glucosidases and retaining α-glucosidases. nih.govacs.org This dual inhibitory capability has made CBE a valuable tool in studying the function of these enzymes. oup.com

Derivatives such as Conduritol B aziridine (B145994) have also been shown to be mechanism-based inactivators of both almond β-glucosidase and yeast α-glucosidase, further highlighting the versatility of the conduritol scaffold in designing glycosidase inhibitors. nih.gov The inhibitory profiles of these compounds are influenced by their stereochemistry and the nature of their functional groups, which dictate their binding affinity and reactivity within the enzyme's active site.

Table 1: General Glycosidase Inhibitory Profiles

| Compound | Target Enzyme Class | Type of Inhibition | Key Feature |

|---|---|---|---|

| This compound | β-glucosidases | Competitive | Structural mimic of glucose |

| Conduritol B epoxide (CBE) | Retaining β-glucosidases | Irreversible, Covalent | Epoxide group forms covalent bond |

| Conduritol B epoxide (CBE) | Retaining α-glucosidases | Irreversible, Covalent | Pseudosymmetric structure |

| Conduritol B aziridine | β-glucosidases, α-glucosidases | Irreversible, Mechanism-based | Aziridine functional group |

Specific Enzyme Inhibition Mechanisms

The inhibitory activity of this compound and its derivatives is not uniform across all glycosidases. The specific mechanism of inhibition can vary significantly depending on the target enzyme's structure and catalytic mechanism.

Glucocerebrosidase (GBA) is a lysosomal β-glucosidase responsible for the breakdown of glucosylceramide. nih.gov Its deficiency leads to Gaucher disease. nih.govresearchgate.net Conduritol B epoxide (CBE) is a well-established mechanism-based irreversible inhibitor of GBA and is frequently used to create cellular and animal models of Gaucher disease. nih.govnih.gov

The primary mechanism of GBA inactivation by CBE involves the formation of a covalent bond with a key catalytic residue in the enzyme's active site. nih.gov CBE, being a cyclitol epoxide, reacts with the catalytic nucleophile of GBA, leading to its irreversible inactivation. nih.gov X-ray crystallography has confirmed that CBE forms a covalent linkage with the catalytic nucleophile, identified as Glu340 in human GBA. nih.gov This covalent adduct formation effectively blocks the enzyme's catalytic activity. While CBE is a potent inhibitor of GBA, at higher concentrations, it can also affect other enzymes, such as nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase. nih.govnih.gov

Table 2: GBA Inhibition by Conduritol B Derivatives

| Inhibitor | GBA Type | Ki (µM) | kmax (min⁻¹) |

|---|---|---|---|

| Conduritol B epoxide | Normal | 166 ± 57 | 0.051 ± 0.009 |

| Conduritol B epoxide | Type 1 AJGD | 839 ± 64 | 0.058 ± 0.016 |

Alpha-glucosidases are enzymes that hydrolyze the α-glucosidic linkages of carbohydrates. wikipedia.orgscielo.br Inhibitors of these enzymes are used in the management of type 2 diabetes. wikipedia.org As mentioned earlier, the pseudosymmetric nature of Conduritol B epoxide allows it to inhibit retaining α-glucosidases in addition to β-glucosidases. oup.comresearchgate.net The mechanism of inhibition for retaining α-glucosidases by CBE is analogous to that for β-glucosidases, involving the formation of a covalent adduct with the catalytic nucleophile in the active site. oup.comresearchgate.net This covalent modification leads to the irreversible inactivation of the enzyme. oup.com Studies have shown that CBE can be an effective inactivator of the hydrolytic activity of mammalian sucrase-isomaltase, an α-glucosidase complex. researchgate.net

Beta-glucosidases are a broad class of enzymes that hydrolyze β-glucosidic bonds. nih.gov this compound acts as a competitive inhibitor for these enzymes due to its structural resemblance to the glucose substrate. scbt.com Conduritol B epoxide is a particularly potent, mechanism-based inhibitor of many β-glucosidases. scbt.com The epoxide ring of CBE is susceptible to nucleophilic attack by a carboxylic acid residue in the enzyme's active site, leading to the formation of a stable covalent ester linkage and irreversible inhibition. scbt.com This covalent modification has been demonstrated in various β-glucosidases, including human lysosomal glucocerebrosidase and almond β-glucosidase. researchgate.net However, the selectivity of CBE can vary, and it has been shown to be a selective inactivator of human GCase without affecting the activity of other known mammalian β-glucosidases at therapeutic concentrations. researchgate.net

An in-depth examination of the enzymatic interactions of this compound and its derivatives reveals a significant capacity for inhibiting specific glycosidases. The following sections provide a detailed analysis of its mechanism of action against sucrase-isomaltase and the kinetic properties of the resulting enzyme-inhibitor complexes.

Structure Activity Relationship Sar Studies of Conduritol B and Analogs

Elucidation of Structural Determinants for Inhibitory Potency

The inhibitory potency of (-)-conduritol B analogs is dictated by specific structural features that govern their interaction with the target glycosidase active site. The core of this activity lies in the ability of the molecule to mimic the natural substrate and to present a reactive group to a key catalytic residue.

The quintessential feature of the most potent conduritol-based inhibitors is the presence of a strained, electrophilic ring, typically an epoxide. In this compound epoxide (CBE), this epoxide ring is the "warhead" that partakes in a mechanism-based, irreversible inhibition. It covalently binds to the catalytic nucleophile of retaining β-glucosidases, such as the glutamate (B1630785) residue (Glu340) in human glucocerebrosidase (GBA). nih.gov This covalent modification permanently inactivates the enzyme. The cyclohexene (B86901) scaffold, adorned with hydroxyl groups, acts as a mimic of the oxocarbenium ion-like transition state of the glycosidic bond cleavage, guiding the inhibitor to the enzyme's active site.

The hydroxyl groups on the conduritol ring are critical for binding affinity. Their specific arrangement and stereochemistry allow for hydrogen bonding interactions with amino acid residues in the active site, ensuring proper orientation of the epoxide for nucleophilic attack. Modifications to these groups or the ring itself significantly impact inhibitory activity. For instance, the introduction of a bromine atom to create 6-bromo-6-deoxy-CBE was shown to increase the rate of inactivation of a cytosolic β-glucosidase by 130-fold compared to the parent CBE, demonstrating that substitution on the cyclitol ring can dramatically enhance reactivity. researchgate.net

Furthermore, bioisosteric replacement of the epoxide oxygen with other groups has been explored. The synthesis of conduritol aziridine (B145994), where a nitrogen atom replaces the oxygen in the epoxide ring, yielded a compound that also acts as a mechanism-based inactivator of both α- and β-glucosidases, albeit with different kinetic parameters. nih.gov This highlights the primacy of the strained three-membered ring in the inhibition mechanism, while also showing that the nature of the heteroatom influences the inhibitory constants. The development of novel indole (B1671886) conduritol derivatives has also been reported, showing potent inhibition against β-glucosidases and moderate activity against α-glucosidases, further expanding the chemical space for these inhibitors. nih.gov

| Compound | Key Structural Feature | Target Enzyme | Inhibitory Potency (IC₅₀/Kᵢ) | Notes |

|---|---|---|---|---|

| This compound epoxide (CBE) | Epoxide Ring | β-Glucosidase (GBA) | IC₅₀: 4.28 - 9 μM caymanchem.comtocris.com / Kᵢ: 53 μM tocris.com | Irreversible, mechanism-based inhibitor. |

| This compound epoxide (CBE) | Epoxide Ring | α-Glucosidase | IC₅₀: 100 μM abcam.com | Significantly less potent against α-glucosidase. |

| Bromoconduritol B epoxide | Bromine substitution, Epoxide Ring | Cytosolic β-glucosidase | Reacts 130x faster than CBE | Substitution enhances reactivity. |

| Conduritol Aziridine | Aziridine Ring | β-Glucosidase (A. faecalis) | Kᵢ = 3.0 mM | Bioisostere of CBE. nih.gov |

| Conduritol Aziridine | Aziridine Ring | α-Glucosidase (Yeast) | Kᵢ = 9.5 mM | Also inhibits α-glucosidase. nih.gov |

Influence of Stereochemistry on Enzyme Binding Affinity and Selectivity

Stereochemistry is a paramount factor that dictates the binding affinity and, crucially, the selectivity of conduritol-based inhibitors. The three-dimensional arrangement of the hydroxyl groups and the epoxide ring determines how well the inhibitor fits into the enzyme's active site, which has evolved to recognize a specific sugar stereochemistry.

This compound epoxide (CBE) possesses a degree of C2 symmetry in its structure. This structural feature is believed to be the reason for its lack of high selectivity, as it can be accommodated, albeit with different affinities, in the active sites of both retaining β- and α-glucosidases. nih.govresearchgate.net The enzyme's catalytic machinery attacks the epoxide, leading to a trans-diaxial opening, a process that is highly stereospecific. researchgate.net

The profound impact of stereochemistry is vividly illustrated when comparing CBE to its structural relative, cyclophellitol (B163102). Cyclophellitol is a more faithful mimic of β-glucose, notably possessing a C5-hydroxymethyl group that is absent in CBE. nih.gov This seemingly minor stereochemical difference results in a much higher affinity and selectivity for β-glucosidases like GBA over α-glucosidases. nih.govnih.gov While CBE is a useful tool, its off-target inhibition of α-glucosidase at higher concentrations can be a concern. nih.gov In contrast, cyclophellitol's more glucose-like configuration leads to more specific targeting. For instance, while CBE inhibits β-glucosidase with an IC₅₀ of about 1 µM and α-glucosidase at 100 µM, cyclophellitol is a far more potent GBA inhibitor with enhanced selectivity. nih.govabcam.com

These findings underscore that subtle changes in the stereochemical configuration of the hydroxyl groups and other substituents on the cyclitol ring can translate into significant differences in biological activity, a principle that is actively exploited in the design of new inhibitors.

| Compound | Key Stereochemical Feature | Selectivity Profile | Rationale |

|---|---|---|---|

| This compound epoxide (CBE) | Lacks C5-hydroxymethyl group; C2 symmetry | Inhibits both β- and α-glucosidases. nih.gov | Symmetrical structure allows binding to active sites of both enzyme classes. nih.gov |

| Cyclophellitol | Contains C5-hydroxymethyl group; closer β-glucose mimic | Highly selective for β-glucosidases over α-glucosidases. nih.govnih.gov | The hydroxymethyl group enhances specific interactions within the β-glucosidase active site, improving affinity and selectivity. nih.gov |

| Conduritol Aziridine | Aziridine ring; myo-inositol stereochemistry | Inhibits both β- and α-glucosidases. nih.gov | Similar to CBE, the core scaffold can be accommodated by both enzyme types. nih.gov |

Design Principles for Novel Glycosidase Inhibitors Based on Conduritol Scaffolds

The conduritol scaffold has served as a versatile template for the design of new generations of glycosidase inhibitors. The core design principle involves retaining the substrate-mimicking cyclitol core while modifying specific positions to enhance potency, improve selectivity, or alter the mechanism of action.

One key strategy is scaffold decoration , where various functional groups are appended to the conduritol ring. This approach led to the synthesis of novel mono- and bis-indole conduritol derivatives, which demonstrated powerful inhibition against β-glucosidase. nih.gov This suggests that adding hydrophobic or aromatic moieties can lead to additional favorable interactions within the enzyme's active site, beyond the primary interactions of the core scaffold.

Another powerful principle is bioisosteric replacement . This involves substituting an atom or group with another that has similar physical or chemical properties. The replacement of the epoxide oxygen in CBE with nitrogen to form conduritol aziridine is a classic example. nih.gov This strategy creates a new inhibitor that retains the mechanism-based inactivation but may have altered reactivity, stability, and selectivity profiles. More advanced designs have explored creating cyclitol aziridines with the reactive group attached in an exocyclic fashion, aiming to target inverting glycosidases, which have a different active site architecture. researchgate.net

Transition-state mimicry is a fundamental concept that guides the design of many potent enzyme inhibitors. Cyclophellitol, with its structure more closely resembling the 4H3 half-chair conformation of the glucosyl cation transition state, is a testament to this principle. researchgate.net Building on this, the synthesis of carbaglycosylamines, which are designed to be stable transition-state analogue inhibitors, has yielded potent and specific inhibitors for gluco- and galactocerebrosidases. nih.gov These designs often focus on creating stable molecules that capture the key electrostatic and stereochemical features of the fleeting transition state.

Finally, structure-based design leverages the known three-dimensional structures of target enzymes to design inhibitors that fit perfectly into the active site. By identifying specific pockets or residues, designers can add functionalities to the conduritol scaffold to exploit these interactions, thereby increasing affinity and selectivity. capes.gov.brmdpi.com

Computational and Modeling Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools for dissecting the SAR of glycosidase inhibitors and for the rational design of new ones. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Molecular docking is a widely used technique to predict the preferred binding mode of an inhibitor within an enzyme's active site. For conduritol-based inhibitors, docking studies can reveal how the hydroxyl groups form a network of hydrogen bonds with active site residues and how the epoxide or aziridine ring is positioned relative to the catalytic nucleophile. nih.govdoi.org This information helps rationalize the observed inhibitory activities of a series of analogs and can guide the design of new derivatives with improved binding.

Molecular dynamics (MD) simulations offer a more dynamic picture of the inhibitor-enzyme complex. nih.govmdpi.com By simulating the movements of all atoms in the system over time, MD can assess the stability of the predicted binding pose from docking, reveal conformational changes in the enzyme upon inhibitor binding, and characterize the flexibility of different parts of the inhibitor. youtube.com For mechanism-based inhibitors like CBE, MD simulations can be used to model the reaction pathway, providing insights into the formation of the covalent bond and the structural rearrangements that occur during inactivation. researchgate.netbiorxiv.org Although a specific MD study detailing the full inactivation of GBA by this compound was not found in the provided context, the principles of this method are routinely applied to understand such enzyme-inhibitor systems.

While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies on conduritol B analogs are not prominently featured in the search results, QSAR remains a valuable tool in inhibitor design. nih.gov This method establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For a library of conduritol analogs, a QSAR model could potentially predict the inhibitory potency based on descriptors like steric parameters, electronic properties, and hydrophobicity, thereby prioritizing the synthesis of the most promising candidates.

These computational approaches, when used in concert with experimental synthesis and testing, create a powerful cycle for inhibitor discovery and optimization, accelerating the development of novel therapeutics based on the conduritol scaffold.

Applications in Biochemical and Cellular Research Models

Development of Chemically-Induced Enzyme Deficiency Models

CBE's primary application is the creation of cellular and animal models that mimic lysosomal storage disorders by inhibiting the activity of glucocerebrosidase (GCase or GBA). scantox.comresearchgate.net This approach allows researchers to study the pathological consequences of enzyme deficiency in a controlled manner.

Gaucher disease (GD) is the most common lysosomal storage disorder, resulting from a genetic deficiency in GCase activity, which leads to the accumulation of its substrate, glucosylceramide (GlcCer). scantox.comresearchgate.netbiologists.com CBE is a specific and irreversible inhibitor of GCase, and its administration to cells and animals is a well-established method to induce a phenotype that mimics Gaucher disease. scantox.combiologists.com

The first chemically-induced animal model for GD was created by administering CBE to mice, which resulted in a significant reduction of GCase activity and a corresponding accumulation of GlcCer in tissues such as the spleen, liver, and brain. biologists.comnih.gov These models have been instrumental in understanding the pathophysiology of the disease. For instance, CBE-treated mice exhibit key features of neuroinflammation, including astrocytosis and the activation of microglia. scantox.com Studies have also shown that different organs display varying sensitivity to the inhibitor. nih.govcapes.gov.br The effects of CBE are reversible, with GCase activity and GlcCer levels returning to normal upon cessation of treatment. biologists.comcapes.gov.br In cell culture, CBE is used to induce the Gaucher phenotype in various cell types, such as THP-1 macrophages, to study the cellular consequences of lipid accumulation. researchgate.net

Table 1: Characteristics of (-)-Conduritol B Epoxide-Induced Gaucher Disease Models This table summarizes the key features and findings from research utilizing CBE to model Gaucher Disease.

| Model System | Key Findings | References |

|---|---|---|

| Mouse Models | Induces >90% inhibition of GCase activity. | scantox.combiologists.com |

| Causes accumulation of glucosylceramide in the liver, spleen, and brain. | biologists.comnih.govcapes.gov.br | |

| Triggers neuroinflammatory responses (astrocytosis, microgliosis). | scantox.com | |

| Effects are reversible upon cessation of treatment. | biologists.comcapes.gov.br | |

| Brain tissue is highly sensitive to the inhibitor. | nih.govcapes.gov.br | |

| Cell Culture (e.g., THP-1 Macrophages) | Induces the Gaucher phenotype in vitro. | researchgate.net |

| Allows for the study of primary (GlcCer) and secondary sphingolipid accumulation. | researchgate.net | |

| Used to investigate cellular changes associated with the disease. | researchgate.net |

A significant link has been established between mutations in the GBA1 gene, which encodes GCase, and an increased risk for developing Parkinson's disease (PD) and other synucleinopathies. nih.govoup.com Patients with PD, even without GBA1 mutations, often exhibit reduced GCase activity in their central nervous system. oup.com This connection has positioned CBE as a critical tool for developing models to investigate the role of GCase deficiency in the pathogenesis of PD. nih.govresearchgate.net

Research using these models has provided substantial insights. For example, partial inhibition of GCase activity with CBE in a mouse model of PD (PrP-A53T-SNCA) was shown to increase the amount of soluble α-synuclein and worsen cognitive and motor deficits. oup.com Another study developed a PD model by combining the injection of toxic α-synuclein species into the substantia nigra of mice with chronic CBE treatment, which successfully triggered the progressive loss of dopaminergic neurons and associated motor dysfunctions. world-wide.org These CBE-induced models are crucial for exploring the molecular mechanisms that connect GCase dysfunction to neurodegeneration and for testing potential therapeutic strategies aimed at augmenting GCase activity. oup.com

Table 2: Findings from this compound Epoxide-Induced Parkinson's Disease Related Models This table outlines research findings from models using CBE to explore the link between GCase deficiency and Parkinson's Disease.

| Model System | Experimental Approach | Key Findings | References |

|---|---|---|---|

| PrP-A53T-SNCA Mice | Partial GCase inhibition via CBE treatment. | Increased soluble α-synuclein in the CNS. | oup.com |

| Exacerbated cognitive and motor deficits. | oup.com | ||

| Aged C57BL/6J Mice | Intra-nigral injection of α-synuclein oligomers combined with chronic CBE treatment. | Progressive loss of dopaminergic neurons in the substantia nigra. | world-wide.org |

| Induced locomotor deficits. | world-wide.org | ||

| Associated with neuroinflammation and α-synuclein aggregation. | world-wide.org |

Use as Activity-Based Probes for Glycosidase Profiling

Activity-based protein profiling (ABPP) is a powerful technique used to monitor the functional state of enzymes within complex biological systems. nih.gov In this context, CBE serves as a fundamental tool, often in competitive profiling formats, to assess the selectivity and target engagement of other glycosidase inhibitors. nih.govnih.gov Activity-based probes (ABPs) are typically small molecules that covalently bind to the active site of an enzyme, often equipped with a reporter tag like a fluorophore for visualization. researchgate.net

In competitive ABPP, pre-treatment of a cell or tissue lysate with CBE prevents the subsequent binding of an ABP to its target enzymes. nih.govuva.nl The disappearance of a fluorescent band on a gel indicates that CBE occupies the active site of that specific enzyme, thereby validating the target of the ABP and providing information about CBE's own selectivity. nih.govuva.nl Through this methodology, it has been demonstrated that while CBE is a potent inhibitor of GBA, it can also inhibit other glycosidases at higher concentrations, identifying nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase as major off-targets. nih.govnih.gov This relative promiscuity makes CBE a useful, albeit broad, tool for initial profiling, while more selective probes, such as those based on cyclophellitol (B163102), have been developed for more specific applications. nih.govnih.gov Derivatives of CBE have also been synthesized to serve as probes to investigate the catalytic sites of both normal and mutated enzymes. nih.gov

Investigation of Enzyme Function and Metabolic Pathways in vitro

In the controlled environment of in vitro studies, this compound epoxide is a cornerstone for dissecting the fundamental mechanisms of enzyme function and the downstream effects of their inhibition. As an active-site-directed inhibitor, CBE covalently modifies the catalytic nucleophile of retaining β-glucosidases, leading to irreversible inactivation. researchgate.netoup.com This property is exploited to study enzyme kinetics and mechanisms in detail. nih.gov

For example, CBE has been used to determine the kinetic parameters (kcat and Ki) of both normal GCase and mutant GCase from Gaucher disease patients, revealing that the mutant enzyme has a nearly normal capacity for hydrolysis but likely suffers from in vivo instability. nih.gov In cell culture systems, CBE is frequently used as a control to differentiate specific enzyme activities. By selectively inhibiting lysosomal GCase, researchers can accurately measure the activity of other, non-lysosomal β-glucosidases. nih.gov Furthermore, CBE treatment of cell lines, such as the human neuroblastoma SH-SY5Y line, has been used to model GBA1 deficiency and investigate its impact on cellular metabolism, revealing effects on the metabolic pathways of neurotransmitters like dopamine (B1211576) and serotonin (B10506). ucl.ac.uk This application allows for a detailed examination of the metabolic consequences of a specific enzyme blockade, providing insights into the cellular pathology of related diseases. researchgate.netucl.ac.uk

Table 3: In Vitro Applications of this compound Epoxide in Biochemical Research This table details the use of CBE for studying enzyme function and metabolic pathways in vitro.

| Application Area | Experimental Use | Key Insights | References |

|---|---|---|---|

| Enzyme Kinetics | Irreversible inhibition of GCase. | Used to determine kcat and Ki values for normal and mutant enzymes. | nih.gov |

| Covalent binding to the active site nucleophile. | Confirmed the mechanism of action for retaining β-glucosidases. | nih.govresearchgate.netoup.com | |

| Enzyme Activity Assays | Selective inhibition of lysosomal GCase. | Used as a control to measure non-specific or non-lysosomal β-glucosidase activity. | nih.gov |

| Metabolic Pathway Analysis | Inhibition of GCase in cultured cells (e.g., SH-SY5Y). | Investigated the downstream effects on dopamine and serotonin metabolism. | ucl.ac.uk |

| Induction of Gaucher phenotype in macrophages. | Studied the secondary accumulation of other sphingolipids. | researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (-)-Conduritol B to achieve high purity and yield?

- Methodological Answer : Begin with stereoselective synthesis protocols, focusing on chiral catalysts (e.g., Sharpless epoxidation derivatives) and solvent systems. Use HPLC or GC-MS to monitor reaction intermediates. Purification via column chromatography with polar/non-polar phase gradients improves yield. Validate purity using -NMR, -NMR, and optical rotation measurements. For reproducibility, document reaction parameters (temperature, pH, stoichiometry) systematically in lab notebooks .

Q. What analytical techniques are critical for structural characterization of this compound and its derivatives?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination, NMR spectroscopy (COSY, HSQC) for stereochemical analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For novel derivatives, compare spectral data with existing libraries (e.g., Cambridge Structural Database). Ensure compliance with journal guidelines for new compound characterization, including elemental analysis and purity thresholds (>95%) .

Q. Which in vitro models are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., glycosidase inhibition kinetics using p-nitrophenyl substrates) and cell-based viability assays (e.g., MTT assay in neuronal or cancer cell lines). Use dose-response curves to calculate IC values. Cross-reference findings with compound libraries (e.g., kinase inhibitor libraries) to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound across studies?

- Methodological Answer : Conduct meta-analysis using false discovery rate (FDR) control to account for multiple hypothesis testing . Replicate experiments under standardized conditions (pH, temperature, substrate concentration). Compare kinetic parameters (K, V) across studies and validate with orthogonal methods (e.g., isothermal titration calorimetry). Address variability by reporting confidence intervals and effect sizes in publications .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neuroprotection?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population (P) : Neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons.

- Exposure/Intervention (E/I) : this compound at sub-cytotoxic doses (e.g., 1–50 µM).

- Comparison (C) : Untreated cells or cells treated with conduritol epoxide derivatives.

- Outcome (O) : Quantify neuroprotective markers (e.g., BDNF, SOD activity) via ELISA or Western blot.

Include RNA-seq or proteomic profiling to identify downstream pathways (e.g., autophagy, oxidative stress) .

Q. What challenges arise when translating in vitro findings of this compound to in vivo disease models?

- Methodological Answer : Address pharmacokinetic limitations (e.g., blood-brain barrier permeability) using LC-MS/MS to measure bioavailability. Employ transgenic animal models (e.g., Alzheimer’s disease mice) with longitudinal behavioral assessments. Use microdialysis to monitor cerebral spinal fluid concentrations. Report negative results transparently to avoid publication bias .

Data Analysis & Reporting

Q. How should researchers handle inconsistent results between this compound’s activity in biochemical vs. cell-based assays?

- Methodological Answer : Perform statistical power analysis to ensure sample sizes are adequate. Use Bland-Altman plots to assess agreement between assay types. Investigate confounding factors (e.g., compound solubility, cellular uptake efficiency). Pre-register hypotheses and analytical plans to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What strategies ensure reproducibility when reporting this compound’s bioactivity data?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo. Provide detailed supplemental materials, including stepwise synthesis protocols and instrument calibration logs .

Ethical & Contextual Considerations

Q. How can researchers ethically contextualize this compound’s potential therapeutic applications?

- Methodological Answer : Conduct systematic reviews to evaluate preclinical efficacy against existing therapies (e.g., miglitol for diabetes). Engage interdisciplinary teams to assess societal impact, including cost-benefit analyses and environmental toxicity profiles. Disclose conflicts of interest in grant proposals and publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.